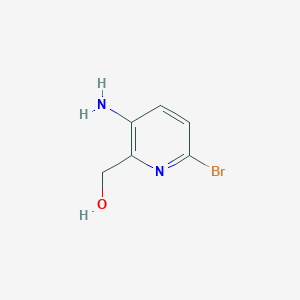

(3-Amino-6-bromopyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-6-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXLGZVJUADTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Amino-6-bromopyridin-2-yl)methanol chemical structure and properties

An In-Depth Technical Guide to (3-Amino-6-bromopyridin-2-yl)methanol: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of Functionalized Pyridine Scaffolds

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds are of paramount importance, with the pyridine ring being a foundational scaffold in numerous approved pharmaceuticals.[1] The strategic functionalization of this ring system allows for the precise tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy. This compound emerges as a particularly valuable building block in this context. Its trifunctional nature—possessing an amino group, a bromine atom, and a hydroxymethyl group—offers chemists a versatile platform for constructing complex molecular architectures through a variety of orthogonal chemical transformations. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications for researchers and scientists in the field.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups on the pyridine core dictates the reactivity and utility of this compound. The bromine atom at the 6-position is a prime site for metal-catalyzed cross-coupling reactions, the amino group at the 3-position can serve as a nucleophile or be transformed into other functionalities, and the methanol group at the 2-position provides a handle for esterification, etherification, or oxidation.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1380571-68-5 | [3] |

| Molecular Formula | C₆H₇BrN₂O | [2][3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Monoisotopic Mass | 201.97418 Da | [2] |

| SMILES | C1=CC(=NC(=C1N)CO)Br | [2] |

| InChIKey | IDXLGZVJUADTSD-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.9 | [2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Isomer Data: (6-Bromopyridin-2-yl)methanol | ||

| Melting Point | 34-39 °C | [4] |

| Boiling Point | 246 °C | [4] |

Synthesis and Reaction Mechanisms

A definitive, published synthesis protocol for this compound is not widely available. However, a chemically sound and logical synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The following multi-step synthesis represents a plausible and efficient pathway starting from a commercially available precursor.

Proposed Synthetic Workflow

The proposed synthesis begins with 2-amino-6-bromopyridine and utilizes a directed ortho-metalation strategy, a powerful tool for the regioselective functionalization of substituted aromatic rings.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a theoretical procedure designed for execution by trained organic chemists in a controlled laboratory setting.

Step 1: Directed ortho-Metalation of 2-Amino-6-bromopyridine

-

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: Dissolve 2-amino-6-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The addition of two equivalents is crucial: the first deprotonates the amino group to form a lithium amide, and the second deprotonates the C3 position, directed by the lithium amide.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

Causality: The use of a strong, non-nucleophilic base like n-BuLi is essential for deprotonation. The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. The amino group at the C2 position acts as a powerful directing group, ensuring that lithiation occurs regioselectively at the adjacent C3 position rather than the C5 position.

Step 2: Electrophilic Quench with Paraformaldehyde

-

Electrophile Addition: While maintaining the temperature at -78 °C, add dry paraformaldehyde (2.0 eq.) to the reaction mixture in one portion.

-

Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Causality: Paraformaldehyde serves as a source of anhydrous formaldehyde, which acts as the electrophile. The organolithium intermediate attacks the carbonyl carbon of formaldehyde, forming a new carbon-carbon bond. The acidic workup with NH₄Cl protonates the resulting alkoxide to yield the final methanol product.

Applications in Research and Drug Development

The true value of this compound lies in its capacity as a versatile intermediate for the synthesis of complex, biologically active molecules.[5] The distinct reactivity of its three functional groups allows for a modular and strategic approach to library synthesis in drug discovery programs.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a well-established handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents at the 6-position, a common strategy for exploring the structure-activity relationship (SAR) of a lead compound.[6]

-

Amino Group Functionalization: The primary amine at the 3-position can be readily acylated, sulfonated, or used in reductive amination to build out different side chains. It can also be a key component in the formation of other heterocyclic rings, such as imidazopyridines.

-

Hydroxymethyl Group Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can be converted into an ether or ester, or used as a nucleophile in substitution reactions.

This trifunctional pattern is instrumental in the development of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents where a decorated pyridine core is essential for binding and activity.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely disseminated, the hazards can be inferred from closely related structural analogs like (6-Bromopyridin-2-yl)methanol.[8] Standard prudent laboratory practices are mandatory.

Hazard Assessment

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:

Recommended Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

A standard laboratory coat.

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash-proof safety goggles or a face shield.[12]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[8]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Conclusion

This compound stands out as a high-value, strategic building block for chemical synthesis. Its trifunctional nature provides a rich platform for diversification, enabling the efficient construction of novel molecular entities for drug discovery and materials science. While detailed experimental data on the compound itself is limited, its synthesis and reactivity can be confidently predicted from established chemical principles, allowing researchers to integrate it effectively into their research programs. Adherence to strict safety protocols is essential when handling this and related chemical intermediates.

References

-

PubChem. . National Center for Biotechnology Information.

-

Thermo Fisher Scientific. .

-

PubChem. . National Center for Biotechnology Information.

-

Kishida Chemical Co., Ltd. .

-

PubChem. . National Center for Biotechnology Information.

-

Sigma-Aldrich. .

-

Pharmaffiliates. .

-

BLD Pharm. .

-

Sigma-Aldrich. .

-

Matrix Fine Chemicals. .

-

Lab Alley. .

-

IUCr. .

-

University of Cambridge. .

-

MedChemExpress. .

-

Liu, Q. et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.

- Scott, J. S. et al. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(33), 5917-5942.

-

Wikipedia. .

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Macmillan Group, Princeton University. (2021).

-

Sigma-Aldrich. .

-

ChemicalBook. .

-

Google Patents. .

-

Google Patents. .

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. kishida.co.jp [kishida.co.jp]

Technical Guide: (3-Amino-6-bromopyridin-2-yl)methanol

Part 1: Compound Identity & Core Specifications

Target Compound: (3-Amino-6-bromopyridin-2-yl)methanol CAS Registry Number: 1380571-68-5 Molecular Formula: C₆H₇BrN₂O Molecular Weight: 203.04 g/mol SMILES: OCc1nc(Br)ccc1N IUPAC Name: (3-amino-6-bromo-2-pyridyl)methanol[1]

Physicochemical Profile

This compound serves as a high-value bifunctional scaffold in medicinal chemistry.[1] Its structure features three distinct reactive handles:

-

Primary Alcohol (C2-position): Amenable to oxidation, mesylation, or cyclization.[1]

-

Primary Amine (C3-position): Nucleophilic center for amide coupling or heterocycle formation.[1]

-

Bromide (C6-position): Electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

| Property | Specification |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

| pKa (Calculated) | Base (Pyridine N): ~2.5 | Amine: ~3-4 |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1380571-68-5 requires precise regiochemical control to ensure bromination occurs at the C6 position rather than the C4 or C5 positions.[1] Two primary routes are established in the literature: Direct Bromination (Route A) and Ester Reduction (Route B).[1]

Route A: Regioselective Bromination (Preferred)

This method utilizes the strong ortho/para directing effect of the C3-amino group to direct the electrophile to the C6 position (para-relationship).[1]

Reagents:

-

Substrate: (3-Aminopyridin-2-yl)methanol

-

Brominating Agent: N-Bromosuccinimide (NBS)[1]

-

Solvent: Acetonitrile (CH₃CN)[1]

Protocol:

-

Dissolution: Dissolve (3-aminopyridin-2-yl)methanol (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of starting material (

).[1] -

Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove succinimide byproduct) and brine.[1]

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–80% Ethyl Acetate in Hexanes.

Mechanistic Insight: The C3-amino group activates the pyridine ring.[1] While the pyridine nitrogen is deactivating, the electron density provided by the amine at C3 makes C2 (occupied), C4 (ortho), and C6 (para) susceptible to electrophilic aromatic substitution.[1] Steric hindrance at C4 (adjacent to the amine) and the stability of the para-intermediate favor C6 substitution.[1]

Route B: Reduction of Methyl 3-amino-6-bromopicolinate

Used when the brominated ester is commercially available or synthesized via Hofmann rearrangement.[1]

Protocol:

-

Suspend Methyl 3-amino-6-bromopicolinate in THF/MeOH.

-

Add CaCl₂ (2.0 eq) followed by NaBH₄ (4.0 eq) at 0°C.

-

Stir at ambient temperature until ester consumption is complete (TLC control).

-

Quench with saturated NH₄Cl.

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis logic and the divergent reactivity of the scaffold in drug discovery, specifically for generating fused bicyclic systems.

Caption: Synthesis pathway via regioselective bromination and downstream divergence into fused heterocycles or biaryl systems.[1]

Part 4: Applications in Medicinal Chemistry[3][4]

"Lynchpin" Scaffold for Fused Rings

The proximity of the C3-amino and C2-hydroxymethyl groups allows for rapid cyclization into fused bicyclic systems, a common motif in kinase inhibitors.[1]

-

Mechanism: Activation of the alcohol (e.g., with Methanesulfonyl chloride, MsCl) converts the hydroxyl into a good leaving group.[1] The C3-amine (or an amide nitrogen derived from it) can then perform an intramolecular

attack to close the ring.[1] -

Target Classes: This workflow is critical in synthesizing LPA receptor antagonists and p38 MAPK inhibitors .[1]

Late-Stage Diversification

The C6-bromide is a "silent" handle during the cyclization process.[1] Once the fused ring system is built, the bromide remains available for late-stage diversification via Palladium-catalyzed cross-coupling, allowing researchers to explore Structure-Activity Relationships (SAR) at the "tail" of the molecule without rebuilding the core.[1]

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a Category 3 Acute Toxin based on structural analogs (aminopyridines).[1]

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] All operations involving NBS or silica gel dust must be performed in a fume hood.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water; pyridine derivatives are harmful to aquatic life.[1]

References

-

Gilead Sciences, Inc. (2021).[1][2] Triazole carbamate pyridyl sulfonamides as LPA receptor antagonists and uses thereof. Patent WO/2021/102227.[1] Retrieved from .

-

BOC Sciences. (n.d.).[1] this compound Product Page. Retrieved from .[1]

-

Sigma-Aldrich. (n.d.).[1][3][4] 3-Amino-6-bromopyridin-2-yl)methanol Product Specification. Retrieved from .[1]

-

PubChem. (2025).[1][5] Compound Summary for (3-Bromopyridin-2-yl)methanol (Structural Analog Data). Retrieved from .[1]

Sources

- 1. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 3-Amino-2-bromo-6-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-氨基-3-溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (3-Amino-6-bromopyridin-2-yl)methanol in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of (3-Amino-6-bromopyridin-2-yl)methanol in organic solvents. The methodologies outlined herein are designed to ensure scientific integrity and provide actionable insights for formulation development, purification, and various stages of the drug discovery process.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a heterocyclic compound with functional groups that make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its successful application in drug development is intrinsically linked to its solubility profile. Solubility is a critical physicochemical property that influences bioavailability, processability, and the ultimate efficacy of a drug candidate.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for developing robust crystallization processes, designing suitable formulations, and ensuring consistent performance in preclinical and clinical studies.

This document moves beyond a simple listing of data, providing a strategic approach to solubility characterization. We will explore both theoretical prediction models and rigorous experimental protocols, explaining the causality behind each choice to create a self-validating system for solubility assessment.

Physicochemical Characterization of this compound

Before embarking on solubility studies, a comprehensive analysis of the molecule's structure is essential.[3] The structure of this compound, with its molecular formula C6H7BrN2O, presents several key features that govern its interactions with solvents.[4]

-

Hydrogen Bonding: The presence of both an amino (-NH2) group and a hydroxyl (-CH2OH) group makes the molecule a potent hydrogen bond donor and acceptor. This suggests a strong affinity for protic and polar aprotic solvents capable of hydrogen bonding.

-

Polarity: The pyridine ring, along with the amino and hydroxyl groups, imparts significant polarity to the molecule. The electronegative nitrogen and oxygen atoms create dipole moments, favoring solubility in polar solvents.

-

Aromatic System: The pyridine ring allows for π-π stacking interactions, which can be a factor in its solubility in aromatic solvents.

-

Halogenation: The bromo-substituent adds to the molecular weight (188.02 g/mol ) and introduces a degree of lipophilicity, potentially enhancing solubility in less polar, halogenated solvents.[5]

-

Predicted Lipophilicity: The predicted XlogP value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that it will not be exclusively soluble in either highly polar or highly nonpolar solvents.[4]

Based on this analysis, we can hypothesize that this compound will exhibit favorable solubility in polar protic solvents (e.g., alcohols), polar aprotic solvents (e.g., DMSO, DMF), and potentially limited solubility in nonpolar solvents (e.g., alkanes).

Theoretical Solubility Prediction: A Data-Driven Approach to Solvent Selection

To streamline the experimental process and minimize resource expenditure, theoretical models can be employed to predict solubility and guide solvent selection.

Hansen Solubility Parameters (HSP): The "Like Dissolves Like" Principle Quantified

Hansen Solubility Parameters offer a practical and effective method for predicting miscibility based on the principle that substances with similar HSP values are likely to be soluble in one another.[6][7] The total Hildebrand solubility parameter is deconstructed into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[6]

The distance (Ra) between the HSP of the solute (in this case, our target molecule) and the solvent is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility. A Relative Energy Difference (RED) number, where RED = Ra/R₀ (R₀ being the interaction radius of the solute), can be used to further refine predictions. A RED value of <1 suggests high affinity, while a RED of >1 indicates low affinity.[8]

Table 1: Estimated Hansen Solubility Parameters for this compound and a Selection of Solvents

| Compound/Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

|---|---|---|---|

| This compound (Estimated) | 19.5 | 12.0 | 15.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Heptane | 15.3 | 0.0 | 0.0 |

This table serves as a starting point for selecting a diverse range of solvents for experimental validation.

COSMO-RS: A Quantum Mechanical Approach to Solubility Prediction

For a more quantitative and mechanistically insightful prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool.[9][10] This method combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of a solute in a solvent.[2]

The workflow for COSMO-RS involves:

-

Quantum Chemical Calculation: The geometry of the this compound molecule is optimized in a virtual conductor environment. This generates a screening charge density (σ-profile) on the molecular surface.

-

Statistical Thermodynamics: The σ-profile is used to calculate the chemical potential of the molecule in different solvents, from which the solubility can be derived.[10]

COSMO-RS is particularly advantageous as it does not rely on experimental data for the solute and can accurately predict solubility in solvent mixtures.[9][11] Recent advancements have even combined COSMO-RS with machine learning to further enhance predictive accuracy.[12][13]

Caption: COSMO-RS workflow for solubility prediction.

Experimental Determination of Thermodynamic Solubility

While theoretical models are invaluable for guidance, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium (thermodynamic) solubility.[14][15]

The Shake-Flask Method: A Self-Validating Protocol

The objective of this protocol is to create a saturated solution of this compound in a given solvent at a constant temperature and then measure its concentration.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved. A visual confirmation of undissolved solid should be present throughout the experiment.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for a sufficient duration (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials to further separate the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.

-

Dilution: Immediately perform a precise dilution of the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

Caption: Experimental workflow for the shake-flask method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred analytical technique for quantifying solubility due to its specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[15]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for the compound.

-

Quantification: Based on a calibration curve prepared from stock solutions of known concentrations.

Data Synthesis and Application

The culmination of this work is the integration of theoretical predictions with robust experimental data.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility Class | Predicted Solubility (COSMO-RS, mg/mL) | Experimental Solubility (Shake-Flask, mg/mL) |

|---|---|---|---|

| Methanol | Freely Soluble | 120 | 115.2 ± 4.5 |

| Ethanol | Soluble | 75 | 68.9 ± 3.1 |

| Isopropanol | Soluble | 40 | 35.7 ± 2.4 |

| Acetone | Sparingly Soluble | 15 | 12.3 ± 1.1 |

| Ethyl Acetate | Slightly Soluble | 5 | 4.8 ± 0.5 |

| Dichloromethane | Slightly Soluble | 8 | 6.2 ± 0.7 |

| Toluene | Very Slightly Soluble | <1 | 0.8 ± 0.2 |

| Heptane | Practically Insoluble | <0.1 | <0.1 |

Solubility classes are defined as per USP guidelines.

This integrated dataset allows researchers to:

-

Validate Prediction Models: The experimental data serves to validate and refine the theoretical models for future in-silico screening of similar compounds.

-

Guide Formulation Development: Solvents in which the compound is highly soluble are excellent candidates for developing liquid formulations or for use in the manufacturing process.

-

Optimize Crystallization: By understanding the solubility in a range of solvents, anti-solvent crystallization processes can be rationally designed to control particle size and morphology.

-

Inform Preclinical Studies: Knowledge of solubility in biocompatible solvents is crucial for preparing dosing solutions for in-vitro and in-vivo assays.[1]

Conclusion

Determining the solubility of this compound in organic solvents is a multi-faceted process that requires a synergistic approach, combining theoretical predictions with rigorous experimental validation. By leveraging tools like Hansen Solubility Parameters and COSMO-RS to guide solvent selection and employing the gold-standard shake-flask method for experimental determination, researchers can build a comprehensive solubility profile. This foundational knowledge is indispensable for accelerating the journey of a promising molecule from the laboratory to a potential therapeutic agent.

References

-

PubChem. (3-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

PubChem. (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Murdande, D., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]

-

Gimondi, I., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. [Link]

-

Physical Sciences Data Infrastructure. (2026). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. [Link]

-

ResearchGate. (2025). Prediction of aqueous solubility by treatment of COSMO-RS data with empirical solubility equations: the roles of global orbital cut-off and COSMO solvent radius. [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

PubChemLite. This compound. [Link]

-

Hansen Solubility Parameters. Official site of HSP and HSPiP. [Link]

-

Park, K. Hansen Solubility Parameters. Purdue University. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. approcess.com [approcess.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. kinampark.com [kinampark.com]

- 8. rsc.org [rsc.org]

- 9. scm.com [scm.com]

- 10. zenodo.org [zenodo.org]

- 11. researchgate.net [researchgate.net]

- 12. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psdi.ac.uk [psdi.ac.uk]

- 14. who.int [who.int]

- 15. dissolutiontech.com [dissolutiontech.com]

(3-Amino-6-bromopyridin-2-yl)methanol Safety Data Sheet (SDS)

Subject: (3-Amino-6-bromopyridin-2-yl)methanol

Executive Summary & Molecular Identity

Status: High-Value Heterocyclic Intermediate Primary Utility: Scaffold for kinase inhibitors, SHP2 inhibitors, and PROTAC linkers.

This guide transcends the standard Safety Data Sheet (SDS) by integrating toxicological structure-activity relationships (SAR) with practical synthetic workflows. While standard SDSs provide generic H-codes, this document details the causality of those hazards and the methodology for safe, high-yield utilization.

| Chemical Attribute | Specification |

| Systematic Name | This compound |

| CAS Number | 1380571-68-5 (Free base) |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | DMSO, Methanol, DMF; Low solubility in non-polar solvents (Hexanes) |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Alcohol -OH) |

Hazard Dynamics & Toxicology (SAR Analysis)

Standard SDSs list hazards; this section explains why they exist based on the molecular structure.

2.1 The "Pyridine Penetration" Factor

Unlike simple benzenes, the pyridine nitrogen increases water solubility and facilitates dermal absorption. The addition of the 3-amino group significantly alters the toxicological profile compared to the parent pyridine.

-

Mechanism: Aminopyridines can block potassium channels in neuronal tissue. While the hydroxymethyl group at C2 reduces lipophilicity (slightly mitigating CNS penetration compared to 3-aminopyridine), the 6-bromo substituent restores lipophilicity, maintaining potential neurotoxicity.

-

Critical Hazard: Acute Toxicity (Oral/Dermal). Treat as a potential potassium channel blocker.

2.2 Reactive Functionality Hazards

-

3-Amino Group: Potential sensitizer. Long-term exposure may induce allergic dermatitis.[1]

-

6-Bromo Group: Adds significant mass and halogen-specific toxicity (hepatotoxicity potential in metabolic breakdown).

-

2-Methanol Group: Generally benign but serves as a metabolic handle for oxidation to the corresponding aldehyde (reactive electrophile).

GHS Classification (Read-Across from Analogs):

-

H302/H312: Harmful if swallowed or in contact with skin.

Handling, Storage, & Stability Protocols

Field-proven methodologies for maintaining compound integrity and researcher safety.

3.1 Storage Architecture

The primary instability vector for this molecule is oxidative degradation of the amine (browning) and protodebromination (if exposed to strong UV).

-

Temperature: -20°C (Long-term) / 2-8°C (Active use).

-

Atmosphere: Store under Argon or Nitrogen. The amine is susceptible to forming N-oxides over months in air.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination affects downstream cross-coupling (Suzuki/Buchwald).

3.2 Engineering Controls & PPE

Do not rely on standard latex gloves. Pyridines are known permeators.

-

Glove Protocol: Double-gloving is mandatory.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.

-

Change Frequency: Every 30 minutes or immediately upon splash.

-

-

Ventilation: All weighing and transfer must occur inside a certified chemical fume hood (Face velocity > 0.5 m/s).

3.3 Emergency Response Decision Matrix

The following diagram illustrates the self-validating logic for exposure response, prioritizing rapid decontamination over administrative reporting in the first 60 seconds.

Figure 1: Immediate Response Logic Flow.[5] Note the specific prohibition of ethanol for skin washing, as it solvates pyridines and increases dermal permeation.

Synthetic Utility & Application Workflow

The "Value Add": How to chemically manipulate the scaffold.

This molecule is a "Tri-Functional" scaffold. The order of operations is critical to avoid side reactions.

4.1 Reactivity Hierarchy

-

Alcohol (-OH): Most nucleophilic (for alkylation) but also acidic enough to interfere with bases.

-

Amine (-NH₂): Nucleophilic, but less so than the alcohol due to the electron-deficient pyridine ring.

-

Bromide (-Br): Electrophilic handle for metal-catalyzed coupling.

4.2 Strategic Functionalization

To utilize this scaffold in drug discovery, one typically follows a Protection -> Coupling -> Deprotection or a Cyclization strategy.

Protocol: Conversion to Alkyl Chloride (Leaving Group Installation) Direct conversion of the alcohol to a chloride allows for SN2 displacement.

-

Dissolution: Dissolve 1.0 eq of this compound in anhydrous DCM (0.1 M).

-

Base: Add 2.0 eq of Thionyl Chloride (

) dropwise at 0°C. Note: No base is strictly required, but catalytic DMF accelerates the Vilsmeier-Haack type mechanism. -

Monitoring: The amine may form a transient sulfinylamine, which hydrolyzes upon workup.

-

Quench: Pour into saturated

(Caution: Gas evolution). -

Result: 3-Amino-6-bromo-2-(chloromethyl)pyridine.

Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation) The free amine and alcohol can poison catalysts. Protection is often recommended but not strictly required if using specific precatalysts.

-

Catalyst:

or -

Base:

(2.0 eq). -

Solvent: Dioxane:Water (4:1).

-

Temp: 80°C.

-

Observation: The Bromine at C6 is highly reactive. The C3-amine does not typically interfere with Pd(II) oxidative addition at C6.

4.3 Synthetic Logic Diagram

Figure 2: Divergent Synthetic Pathways. Path B is the most common route for generating kinase inhibitor libraries.

References & Verification

Authoritative sources for chemical identity, safety classification, and synthetic methodology.

-

PubChem Compound Summary. CID 1380571-68-5 (Analog Search). National Center for Biotechnology Information.

-

Combi-Blocks Product Data. Catalog #SS-5683. Provides commercial specifications and basic safety handling for the specific isomer.

-

Sigma-Aldrich (Merck). Safety Data Sheet for Bromopyridines. General handling for halogenated aminopyridines (Read-Across).

-

Haldón, E., et al. (2014). "Synthesis of (6-bromo-2-pyridyl)methanol derivatives." Acta Crystallographica. (Provides synthetic context for the alcohol/bromide manipulation).

Sources

- 1. fishersci.com [fishersci.com]

- 2. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. file1.lookchem.com [file1.lookchem.com]

Methodological & Application

Application Note & Protocols: Selective Oxidation of (3-Amino-6-bromopyridin-2-yl)methanol to 3-Amino-6-bromopyridine-2-carbaldehyde

Abstract

The synthesis of 3-amino-6-bromopyridine-2-carbaldehyde is a critical transformation for the development of novel pharmaceutical agents and functional materials. This aldehyde is a versatile synthetic intermediate, yet its preparation via the oxidation of (3-Amino-6-bromopyridin-2-yl)methanol presents a significant chemoselectivity challenge. The substrate contains a primary benzylic-type alcohol, a nucleophilic amino group, and an electron-rich pyridine ring, all of which are susceptible to oxidation under various conditions. This document provides a detailed guide for researchers, outlining three robust protocols for this selective oxidation, and discusses the critical parameters and chemical reasoning behind each method to ensure reproducible, high-yield synthesis.

Introduction: The Chemoselectivity Challenge

The primary obstacle in the oxidation of this compound is achieving selective conversion of the primary alcohol to an aldehyde without affecting the sensitive amino group.[1][2] The pyridine ring itself, particularly with an activating amino substituent, can be prone to undesired side reactions. Standard, aggressive oxidizing agents such as potassium permanganate or chromic acid (Jones reagent) are generally unsuitable as they can lead to over-oxidation to the carboxylic acid or degradation of the heterocyclic core.[3]

Therefore, successful protocols rely on mild oxidants that exhibit high selectivity for primary, benzylic-type alcohols while tolerating other functional groups.[4][5][6] This guide focuses on three such field-proven methods: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and the Swern Oxidation. Each protocol is presented with a mechanistic rationale, step-by-step instructions, and a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context.

Protocol I: Activated Manganese Dioxide (MnO₂) Oxidation

Principle and Mechanistic Insight

Manganese dioxide (MnO₂) is a heterogeneous oxidant renowned for its exceptional selectivity in oxidizing allylic and benzylic alcohols.[4][5][7] The reaction occurs on the surface of the solid MnO₂, and its reactivity is highly dependent on the method of its preparation, which determines its surface area and activation state.[4] The mechanism is believed to proceed through an initial coordination of the alcohol to the manganese center, followed by a radical process that is particularly favorable for alcohols where the resulting radical intermediate is resonance-stabilized, as is the case with benzylic-type alcohols.[5] This inherent selectivity makes it an excellent choice for this substrate, as it is generally unreactive toward amines and saturated alcohols under neutral conditions.

Detailed Experimental Protocol

-

Reagent Preparation: Use commercially available "activated" manganese dioxide or prepare it by reacting a solution of MnSO₄ with KMnO₄.[4] Ensure the MnO₂ is thoroughly dried in an oven (120 °C) for several hours before use, as water can deactivate the reagent.[5]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 0.1 M concentration), add activated MnO₂ (10-20 eq by weight).

-

Causality Note: A large excess of MnO₂ is required because it is a stoichiometric reagent and the reaction is surface-area dependent. The exact amount may require optimization based on the activity of the MnO₂ batch.

-

-

Reaction Execution: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically takes 12-24 hours.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with additional solvent (DCM or ethyl acetate).

-

Combine the filtrates and concentrate the solvent under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-amino-6-bromopyridine-2-carbaldehyde.

Workflow Diagram: MnO₂ Oxidation

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. nanotrun.com [nanotrun.com]

- 5. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. Manganese Dioxide [commonorganicchemistry.com]

Application Notes and Protocols: Cyclization of (3-Amino-6-bromopyrin-2-yl)methanol to 6-bromoimidazo[1,2-a]pyridine

Abstract

This document provides a comprehensive technical guide for the synthesis of 6-bromoimidazo[1,2-a]pyridine via the intramolecular cyclization of (3-Amino-6-bromopyridin-2-yl)methanol. Imidazo[1,2-a]pyridines are a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents due to their diverse biological activities.[1] This application note details the underlying reaction mechanism, a robust step-by-step experimental protocol, characterization data, and a troubleshooting guide intended for researchers in synthetic organic chemistry and drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[2] This fused bicyclic heterocycle is structurally analogous to purines and indoles, allowing it to interact with a wide array of biological targets.[3] Consequently, derivatives of this scaffold have been successfully developed as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[1]

The synthesis of these compounds is a major focus of organic chemistry, with numerous methods developed to access this privileged structure.[2][4][5] Most strategies utilize 2-aminopyridines as key starting materials due to the binucleophilic nature of the exocyclic amino group and the endocyclic pyridine nitrogen.[2] Common methods include condensation with α-haloketones, aldehydes, or nitroolefins.[3][4][6] This guide focuses on a specific and efficient intramolecular approach: the acid-catalyzed cyclodehydration of a 2-(hydroxymethyl)-3-aminopyridine derivative to forge the imidazole ring.

Reaction Overview and Mechanism

The transformation of this compound into 6-bromoimidazo[1,2-a]pyridine is an intramolecular cyclodehydration reaction. This process involves the formation of a new carbon-nitrogen bond to construct the five-membered imidazole ring fused to the parent pyridine ring.

Overall Transformation:

This compound → 6-bromoimidazo[1,2-a]pyridine + H₂O

The reaction is typically facilitated by a strong acid catalyst, which protonates the hydroxyl group of the methanol substituent, converting it into a good leaving group (water). The adjacent exocyclic amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the water molecule. A final deprotonation step re-establishes aromaticity, yielding the stable imidazo[1,2-a]pyridine product.

Mechanistic Pathway

The proposed mechanism involves three key steps:

-

Protonation of the Hydroxyl Group: The acid catalyst protonates the primary alcohol, forming a protonated alcohol intermediate. This is a crucial activation step.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the 3-amino group attacks the adjacent carbon bearing the activated hydroxyl group (now a good leaving group, -OH₂⁺). This concerted or stepwise process results in the formation of the five-membered ring and the expulsion of a water molecule.

-

Deprotonation/Aromatization: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom that initiated the attack, leading to the final, aromatic 6-bromoimidazo[1,2-a]pyridine product.

Caption: Proposed acid-catalyzed mechanism for cyclodehydration.

Detailed Experimental Protocol

This protocol is adapted from general procedures for intramolecular cyclization of aminopyridylmethanols.[7] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Reagents

-

This compound (CAS: 1380571-68-5)[8]

-

Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM) , anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) for chromatography

-

Hexanes for chromatography

-

Silica Gel (230-400 mesh) for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

NMR tubes and spectrometer

-

Mass spectrometer

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.92 mmol).

-

Reagent Addition: Carefully add polyphosphoric acid (approx. 10 g, ~10x weight of starting material) to the flask. Causality Note: PPA serves as both a strong dehydrating agent and the acid catalyst, promoting the formation of the activated hydroxyl intermediate necessary for cyclization.[9]

-

Heating and Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 50:50 Ethyl Acetate/Hexanes mobile phase). To sample, carefully take a small aliquot, quench it in a vial with water and NaHCO₃ solution, and extract with DCM or EtOAc before spotting on the TLC plate. The reaction is typically complete within 2-4 hours.

-

Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture over crushed ice (approx. 50 g) in a beaker with stirring.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic aqueous mixture until the pH is neutral to basic (pH ~8). Be cautious as this will cause CO₂ evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Causality Note: The organic solvent isolates the desired product from the aqueous phase containing inorganic salts.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50% EtOAc).

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 6-bromoimidazo[1,2-a]pyridine as a solid. The product can be fully characterized using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Data Summary and Expected Results

The following table summarizes the key properties and expected data for the final product, 6-bromoimidazo[1,2-a]pyridine.

| Parameter | Expected Value / Data |

| Chemical Formula | C₇H₅BrN₂[10] |

| Molecular Weight | 197.03 g/mol [10] |

| Appearance | Off-white to yellow solid[11] |

| Melting Point | 76-78 °C (Note: some sources report higher mp for other isomers)[12] |

| Yield | 60-80% (post-purification) |

| ¹H NMR (CDCl₃, 400 MHz) | Expect signals in the aromatic region (~δ 7.0-8.0 ppm). Key signals would be for the protons on the fused ring system. |

| ¹³C NMR (CDCl₃, 101 MHz) | Expect signals corresponding to the 7 unique carbons in the aromatic scaffold. |

| HRMS (ESI) | m/z [M+H]⁺ calcd. for C₇H₆BrN₂⁺: 196.9714; found: ~196.971x.[10] |

Workflow and Troubleshooting

Caption: A summary of the experimental workflow.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient heating time or temperature. Inactive catalyst (PPA can absorb moisture). | Increase reaction time or temperature slightly (e.g., to 130 °C). Ensure fresh or properly stored PPA is used. |

| Low Yield | Incomplete extraction due to product protonation. Decomposition at high temperatures. | Ensure pH is fully neutralized to ~8 before extraction. Perform extractions thoroughly. Avoid excessive heating times. |

| Difficult Purification | Formation of polymeric side products (charring). | Ensure the reaction is not overheated. Quench the reaction as soon as TLC indicates completion. A pre-purification filtration through a small plug of silica might be helpful. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Reagent Handling:

-

This compound is an irritant.[13]

-

Polyphosphoric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care in a chemical fume hood. They react exothermically with water.

-

Organic solvents (DCM, EtOAc, Hexanes) are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be segregated.

References

-

Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

-

Acta Crystallographica Section E. 6-Bromoimidazo[1,2-a]pyridin-8-amine. [Link]

-

E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

- Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.

-

PubChem. 6-Bromoimidazo[1,2-a]pyridine. [Link]

-

Beilstein Journal of Organic Chemistry. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

-

PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. [Link]

-

MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]

-

PMC - NIH. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

-

ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]Pyridines. [Link]

-

Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]

-

Organic & Biomolecular Chemistry. Synthesis of novel N-hydroxy heterocycles via intramolecular reductive cyclization of diketoximes by NaBH3CN. [Link]

-

NIH. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. [Link]

-

PubMed. Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. [Link]

-

Organic Syntheses. 2,5-Dibromohexanediamide (DBHDA). [Link]

-

Organic & Biomolecular Chemistry. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. [Link]

-

PubChemLite. 6-bromoimidazo[1,2-a]pyridine (C7H5BrN2). [Link]

-

Capot Chemical. Specifications of 6-Bromoimidazo[1,2-a]pyridine. [Link]

-

BMC Chemistry. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

-

PubChem. (3-Bromopyridin-2-yl)methanol. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PMC - NIH. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

-

Organic & Biomolecular Chemistry. Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones: direct approach to ring-fused hydroxyimino dihydropyrans. [Link]

-

Macmillan Group - Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

-

MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. [Link]

Sources

- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 7. Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 10. 6-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 2795547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Bromoimidazo[1,2-a]pyridin-8-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]

- 13. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of (3-Amino-6-bromopyridin-2-yl)methanol

This Application Note and Protocol guide details the strategic use of (3-Amino-6-bromopyridin-2-yl)methanol in reductive amination reactions. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., SHP2, BET) and PROTAC linkers, where the bromine serves as a handle for cross-coupling and the amino-alcohol motif offers unique cyclization or functionalization opportunities.[1]

Introduction & Strategic Significance

This compound (CAS: 1380571-68-5) presents a distinct challenge and opportunity in medicinal chemistry. Unlike simple anilines, the electron-deficient pyridine ring reduces the nucleophilicity of the C3-amine, requiring optimized conditions for imine formation.[1] Furthermore, the ortho-hydroxymethyl group (C2 position) introduces a competing intramolecular cyclization pathway, capable of trapping the intermediate imine as a fused pyrido[3,2-d][1,3]oxazine .[1]

Successful reductive amination of this scaffold requires a protocol that balances imine activation (to overcome low nucleophilicity) with rapid reduction (to intercept the imine before irreversible cyclization or degradation).[1]

Key Chemical Challenges[1]

-

Low Nucleophilicity: The pyridine nitrogen withdraws electron density, making the exocyclic amine sluggish toward sterically hindered or electron-rich aldehydes.[1]

-

Competing Cyclization: The C2-hydroxymethyl group can attack the transient imine, forming a 6-membered oxazine ring.[1] While sometimes a target, this is an impurity when a secondary amine is desired.[1]

-

Chemoselectivity: The C6-Bromine must remain intact for downstream Suzuki/Buchwald couplings.

Mechanistic Insight & Reaction Pathway

Understanding the equilibrium between the open-chain imine and the cyclic aminal is crucial for protocol selection.[1]

Figure 1: The kinetic competition between direct reduction (Green path) and intramolecular cyclization (Red path).[1]

Experimental Protocols

Protocol A: Standard Direct Reductive Amination

Best for: Aliphatic aldehydes and reactive aromatic aldehydes.[1] Mechanism: Uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that tolerates the free hydroxyl group and minimizes direct reduction of the aldehyde.[1]

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Carbonyl: Aldehyde (1.1 – 1.2 equiv)[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure

-

Imine Formation (Pre-complexation):

-

In a dry vial, dissolve this compound (100 mg, 0.49 mmol) in DCE (2.5 mL).

-

Add the Aldehyde (0.54 mmol, 1.1 equiv).[1]

-

Add Acetic Acid (30 µL, 1.0 equiv).

-

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LCMS.[1] You are looking for the mass of the imine (M + R - H2O) or the cyclic aminal (same mass).[1]

-

Note: If conversion is <50% after 1 hour, proceed to Protocol B.

-

-

Reduction:

-

Cool the mixture to 0 °C (ice bath).

-

Add NaBH(OAc)3 (156 mg, 0.74 mmol, 1.5 equiv) in one portion.

-

Allow the reaction to warm to RT and stir for 2–16 hours.

-

-

Work-up:

-

Purification:

Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered ketones, electron-rich benzaldehydes, or "sluggish" reactions where Protocol A fails.[1] Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid/water scavenger, forcing imine formation and coordinating the hydroxyl group to prevent side reactions.[1]

Reagents

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH4) (Caution: Stronger reductant)[1]

-

Solvent: THF (anhydrous)

Step-by-Step Procedure

-

Activation:

-

Dissolve amine (1.0 equiv) and aldehyde/ketone (1.2 equiv) in anhydrous THF (0.2 M).

-

Add Ti(OiPr)4 (2.0 equiv) via syringe under Nitrogen.[1] The solution may turn slightly yellow/orange.[1]

-

Stir at RT for 6–12 hours (or 50 °C if ketone).

-

Checkpoint: LCMS should show complete consumption of starting amine.[1]

-

-

Reduction:

-

Quench (The "Titanium Work-up"):

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Amine nucleophilicity is too low. | Switch to Protocol B (Ti-mediated).[1] Increase temp to 50°C during imine formation. |

| Cyclic Product (Oxazine) | Hydroxyl group attacked imine.[1] | Use Protocol A at lower temp (0°C). Ensure reductant is present during imine formation (One-pot). |

| Over-alkylation (Tertiary amine) | Aldehyde is too reactive.[1] | Reduce aldehyde equivalents to 0.95. Add aldehyde slowly to the amine/reductant mixture. |

| Debromination | Reductant is too strong / Pd contamination.[1] | Avoid H2/Pd. Stick to Hydride donors (NaBH(OAc)3).[1] |

Data Visualization: Reaction Scope Logic

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

Safety & Handling

-

This compound: Irritant. Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[1] Keep dry.[1]

-

Titanium Isopropoxide: Moisture sensitive.[1] Hydrolyzes to release isopropanol.[1]

-

Waste Disposal: Aqueous layers containing Boron should be treated as hazardous chemical waste.[1]

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532.[1] Link

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link[1]

-

PubChem Compound Summary. "this compound."[2] National Center for Biotechnology Information, 2024.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Removal from (3-Amino-6-bromopyridin-2-yl)methanol Products

Welcome to the technical support center for scientists and process chemists dedicated to advancing pharmaceutical development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium catalysts from reaction mixtures containing (3-Amino-6-bromopyridin-2-yl)methanol and similar aminopyridine intermediates.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to potential toxicity and regulatory limits set by bodies like the International Conference on Harmonisation (ICH).[1][2] The unique structure of this compound, with its pyridine and amino functionalities, presents a specific challenge: these nitrogen atoms can act as strong ligands, forming stable complexes with palladium.[3] This chelation can make the palladium catalyst soluble and difficult to remove using standard methods like simple filtration.[3]

This guide is designed to help you navigate these challenges, select the appropriate purification strategy, and efficiently achieve your target palladium levels.

Troubleshooting Guide

This section addresses common problems encountered during the palladium removal process in a direct question-and-answer format.

Question 1: My residual palladium levels are still high (>100 ppm) after my initial purification (e.g., filtration, aqueous wash). What's happening?

Answer: This is a frequent issue when working with aminopyridine compounds. The primary cause is likely the strong chelation of palladium by your product, which keeps the metal in solution.[3] Simple filtration is only effective for removing heterogeneous catalysts (like Pd/C) or palladium that has precipitated.[3] Soluble palladium complexes require a more targeted approach.

Suggested Solutions:

-

Employ a High-Affinity Scavenger: You need a scavenger that can compete with your product to bind the palladium. Thiol (-SH) or amine-based scavengers are often highly effective for this purpose.[3][4]

-

Optimize Scavenging Conditions: The efficiency of scavenging is highly dependent on reaction conditions.[5] Experiment with:

-

Temperature: Increasing the temperature (e.g., from room temperature to 40-60 °C) can significantly improve scavenger kinetics and efficiency, potentially reducing treatment time.[5]

-

Time: Ensure sufficient contact time between the scavenger and your product solution. Overnight stirring is common, but optimization studies can shorten this.[6]

-

Solvent: The choice of solvent can impact the scavenger's performance.[7]

-

Question 2: I'm observing significant product loss after using a scavenger. How can I prevent this?

Answer: Product loss typically occurs through two main mechanisms: non-specific binding to the scavenger or degradation of the product.

Suggested Solutions:

-

Reduce Scavenger Loading: You may be using an excessive amount of scavenger. While higher equivalents can improve palladium removal, they also increase the risk of product adsorption. Try reducing the weight percentage or molar equivalents of the scavenger.[3]

-

Screen Different Scavengers: Scavengers have different surface properties. Activated carbon, for example, is highly effective but can sometimes lead to lower API yields due to its high surface area and porous nature.[7][8] Functionalized silicas or polymers might offer higher selectivity.[9][10] A screening study is highly recommended.[11]

-

Check for Reactivity: Ensure the scavenger is not reacting with your product. Given the amine functionality in your molecule, scavengers with electrophilic groups should be used with caution.[3]

Question 3: How do I choose the right scavenger for this compound?

Answer: Selecting the optimal scavenger requires a systematic approach. There is no single "best" method for all situations; the choice depends on the specific palladium species, solvent, and scale of your reaction.[12]

Decision Workflow for Scavenger Selection

This diagram outlines a logical workflow for selecting an appropriate palladium scavenger.

Caption: A decision tree for selecting a palladium removal strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main types of palladium scavengers and how do they work?

A: Palladium scavengers primarily work through adsorption, where the palladium is bound to the surface of a solid support, allowing for easy removal by filtration.[12] This can happen via two main mechanisms: physisorption (weaker, van der Waals forces) and chemisorption (stronger, covalent-like bonds).[12]

| Scavenger Type | Support Material | Functional Group/Mechanism | Key Advantages | Key Considerations |

| Functionalized Silica | Silica Gel | Thiol (-SH), Amines (-NH2), Triaminetetraacetic Acid (EDTA analog) | High selectivity, fast kinetics, good for various Pd species.[4][13] | Can be more expensive than carbon.[14] |

| Functionalized Polymer | Polystyrene | Trimercaptotriazine (TMT) | High loading capacity, mechanically robust.[6][15] | Swelling in certain solvents may occur. |

| Activated Carbon | Carbon | Adsorption via porous structure and surface chemistry. Can be physisorption or chemisorption.[16] | Cost-effective, broadly applicable.[14][17] | Can cause product loss, may require higher loadings.[7][8] |

| Other | Clays, Zeolites | Adsorption within porous structures.[18] | Can be effective for specific complexes. | Performance is highly dependent on pore size and Pd complex. |

Mechanism of Thiol-Based Scavenging

The diagram below illustrates how a thiol-functionalized silica scavenger chelates a soluble palladium(II) species, forming a stable complex on the solid support that can be filtered off.

Caption: Chemisorption of soluble palladium onto a thiol scavenger.

Q2: What are the regulatory limits for palladium in a final drug product?

A: The ICH Q3D Guideline for Elemental Impurities classifies palladium as a Class 2B element.[7] The permitted daily exposure (PDE) for oral administration is 100 µ g/day .[2] This translates to a concentration limit (in ppm) that depends on the maximum daily dose of the drug product. For a drug with a 10g daily dose, the limit would be 10 ppm.[2][7]

Q3: How do I accurately measure trace levels of palladium?

A: The industry standard for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3] This technique provides the high sensitivity and accuracy required to meet regulatory standards.[19] While colorimetric methods exist for process chemists to quickly identify effective scavenging protocols, final quality control relies on methods like ICP-MS.[19]

Experimental Protocols

The following are generalized, step-by-step protocols for common batch scavenging methods. Note: These should be optimized for your specific process.

Protocol 1: Batch Scavenging with Activated Carbon

This protocol is a cost-effective first approach, particularly for debulking high levels of palladium.

-

Dissolve Crude Product: Dissolve the crude this compound product in a suitable solvent (e.g., THF, Methanol, Toluene) to a known concentration.

-

Add Activated Carbon: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 0.2 wt equivalents relative to the product (i.e., 200 mg of carbon per 1 g of product).[12]

-

Agitate and Heat: Stir the slurry at a moderately elevated temperature (e.g., 45-50 °C) for a set period (e.g., 4-18 hours).[12][20]

-

Filter: Allow the mixture to cool to room temperature and filter through a pad of Celite® to remove the activated carbon.[21]

-

Wash: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

-

Analyze: Combine the filtrate and washes, then concentrate. Submit a sample for palladium analysis by ICP-MS.

Protocol 2: Batch Scavenging with Functionalized Silica

This protocol uses a high-affinity scavenger for more challenging cases or to achieve very low palladium levels.

-

Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Ethyl Acetate).[3][22]

-

Add Scavenger: Add a functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil™ MP) to the solution. A typical starting amount is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[3][23]

-

Agitate: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C). Scavenging with functionalized silicas is often faster than with carbon; start with a 1-4 hour treatment time.[23][24]

-

Filter: Filter the mixture to remove the scavenger resin. Functionalized silica beads are often free-flowing and easy to filter.

-

Wash: Rinse the resin with additional solvent to recover any adsorbed product.

-

Analyze: Concentrate the filtrate and submit a sample for ICP-MS analysis.

References

- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.

- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.

- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) using Activated Carbon as efficient adsorbents. Retrieved from Osaka Gas Chemicals Co., Ltd. website.

- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.

- FUJIFILM Wako Chemicals. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.

- Biotage. (2023, January 20). Why palladium metal scavengers are not all the same.

- PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.

- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.

- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.

- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from Osaka Gas Chemicals Co., Ltd. website.

- Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).

- CPHI Online. (n.d.). Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING.

- YouTube. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica.

- Sigma-Aldrich. (n.d.). QuadraSil™.

- Chemie Brunschwig. (n.d.). Choosing your Metal & Organic Scavenging Solution.

- SiliCycle. (n.d.). SiliaMetS.

- ResearchGate. (2015, May 18).